4-PHENYL-N'2,N'5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE
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Overview
Description
4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE is a complex organic compound with a unique structure that includes phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE typically involves a condensation reaction. This reaction is catalyzed by p-toluenesulfonic acid and involves the reaction of hydrazides with aldehydes . The reaction conditions usually require a solvent such as ethanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry: Used in the development of organic electronic devices such as photodiodes.
Mechanism of Action
The mechanism of action of 4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the activity of these molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4,4′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis-(E)-N-(2,5-bis(octyloxy)benzylidene)) imine derivatives
- **2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole derivatives
Uniqueness
4-PHENYL-N’2,N’5-BIS[(1E)-1-PHENYLETHYLIDENE]PYRIDINE-2,5-DICARBOHYDRAZIDE is unique due to its combination of phenyl and pyridine rings, which allows it to form stable complexes with metal ions. This makes it particularly useful in coordination chemistry and materials science .
Properties
IUPAC Name |
4-phenyl-2-N,5-N-bis[(E)-1-phenylethylideneamino]pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O2/c1-20(22-12-6-3-7-13-22)31-33-28(35)26-19-30-27(18-25(26)24-16-10-5-11-17-24)29(36)34-32-21(2)23-14-8-4-9-15-23/h3-19H,1-2H3,(H,33,35)(H,34,36)/b31-20+,32-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYOQWWXHZBDMW-XIBHFCPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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